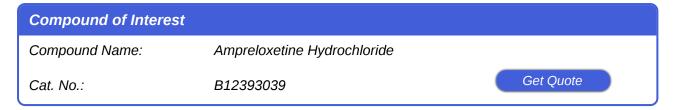


Application Notes and Protocols for Ampreloxetine Hydrochloride in Primary Neuronal Cultures

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine hydrochloride (formerly TD-9855) is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][5] While its clinical development is focused on treating neurogenic orthostatic hypotension (nOH), its specific mechanism of action makes it a valuable tool for in vitro studies in primary neuronal cultures to investigate noradrenergic signaling and its downstream effects.[3][6] Ampreloxetine also shows a lower affinity for the serotonin transporter (SERT), acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) at higher concentrations.[5][7][8]

These application notes provide detailed protocols for utilizing **Ampreloxetine hydrochloride** in primary neuronal cultures to study its effects on norepinephrine uptake and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Activity of Ampreloxetine Hydrochloride



Parameter	Value	Cell Type/System	Notes
NET IC50	~5-10 ng/mL	Human (in vivo data)	The concentration at which 50% of norepinephrine transporter (NET) activity is inhibited. This value is estimated from pharmacokinetic/phar macodynamic modeling in clinical studies.
SERT Affinity	4-fold lower than NET	Recombinant cell lines	Ampreloxetine has a higher selectivity for NET over the serotonin transporter (SERT).
Recommended Starting Concentration Range for In Vitro Studies	10 nM - 1 μM	Primary Neuronal Cultures	This is a suggested range based on typical concentrations used for selective NRIs in vitro. Empirical determination of the optimal concentration for a specific neuronal culture system and experimental endpoint is recommended.

Table 2: Effects of Ampreloxetine on Norepinephrine and its Metabolite in Humans (Phase II Clinical Trial Data)



Biomarker	Change from Baseline	Significance	Implication
Plasma Norepinephrine (NE)	71% Increase	p < 0.005	Indicates reduced neuronal reuptake of NE.[3]
Plasma 3,4- dihydroxyphenylglycol (DHPG)	22% Decline	p < 0.05	DHPG is the main intraneuronal metabolite of NE; its decrease further supports NET inhibition.[3]
NE:DHPG Ratio	Significant Increase	p < 0.001	A sensitive marker of NET inhibition.[3]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

- Timed-pregnant Sprague-Dawley rat (E18)
- Hibernate-E medium (supplemented with B27 and GlutaMAX)
- · Papain dissociation system
- Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
- Poly-D-lysine coated culture plates or coverslips
- Sterile dissection tools



• 70% ethanol

Procedure:

- Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
- Disinfect the abdomen with 70% ethanol and surgically remove the uterine horn containing the embryos.
- Transfer the uterine horn to a sterile petri dish containing ice-cold Hibernate-E medium.
- Isolate the embryos and remove the brains.
- Under a dissecting microscope, carefully dissect the cortices from each brain in fresh, icecold Hibernate-E medium.
- Mince the cortical tissue into small pieces.
- Digest the tissue with papain according to the manufacturer's instructions to dissociate the cells.
- Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
- Determine the cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10⁵ cells/cm²) in Neurobasal medium.
- Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
- After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
 Continue with half-media changes every 3-4 days.
- Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).



Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol measures the inhibitory effect of Ampreloxetine on the uptake of radiolabeled norepinephrine in primary neuronal cultures.

Materials:

- Primary neuronal cultures (e.g., cortical or hippocampal neurons)
- Ampreloxetine hydrochloride stock solution (in DMSO or water)
- [3H]-Norepinephrine
- Krebs-Ringer-HEPES (KRH) buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂,
 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
- Desipramine (as a positive control for NET inhibition)
- Scintillation vials and scintillation fluid
- Scintillation counter

Procedure:

- Prepare a dilution series of **Ampreloxetine hydrochloride** in KRH buffer. A suitable concentration range to start with is 10 nM to 10 μM.
- Wash the primary neuronal cultures twice with pre-warmed KRH buffer.
- Pre-incubate the cells with varying concentrations of Ampreloxetine, desipramine (e.g., 10 μM), or vehicle (KRH buffer) for 15-30 minutes at 37°C.
- Add [³H]-Norepinephrine to each well at a final concentration close to its Km for NET (approximately 200-500 nM).
- Incubate for 10-15 minutes at 37°C. To determine non-specific uptake, a parallel set of wells can be incubated at 4°C.



- Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).
- Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of Ampreloxetine to determine the IC50 value.

Protocol 3: Immunocytochemistry for Downstream Signaling Markers

This protocol can be used to visualize the effect of Ampreloxetine on the phosphorylation of downstream signaling proteins, such as CREB (cAMP response element-binding protein), which is activated by norepinephrine-mediated signaling.

Materials:

- Primary neuronal cultures on coverslips
- Ampreloxetine hydrochloride
- Norepinephrine
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against phosphorylated CREB (pCREB)
- Fluorescently-labeled secondary antibody



- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

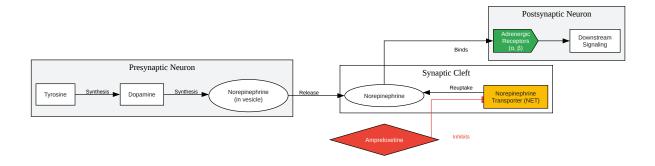
Procedure:

- Treat the primary neuronal cultures with Ampreloxetine (at a concentration around its IC50 for NET inhibition) or vehicle for a predetermined time (e.g., 30 minutes).
- Stimulate the neurons with norepinephrine (e.g., 1-10 μM) for a short period (e.g., 5-15 minutes).
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- · Wash the cells three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate the cells with the primary antibody against pCREB (diluted in blocking buffer) overnight at 4°C.
- · Wash the cells three times with PBS.
- Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using mounting medium.



• Visualize and quantify the fluorescence intensity of pCREB using a fluorescence microscope.

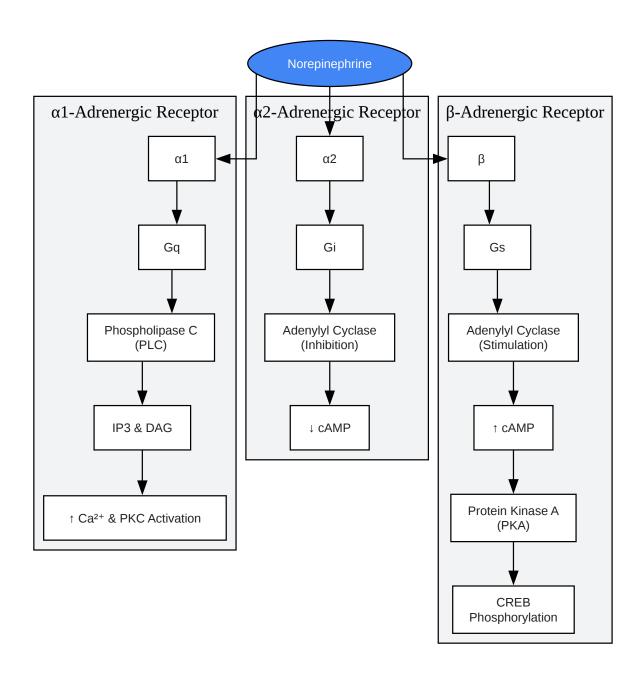
Mandatory Visualizations



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Caption: Mechanism of Ampreloxetine action at the noradrenergic synapse.

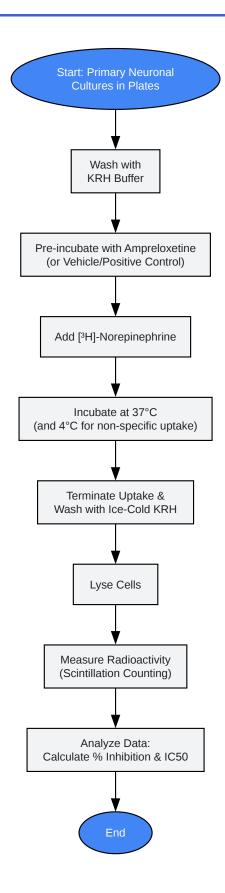




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Caption: Major norepinephrine signaling pathways in neurons.





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Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Inhibition Assay.



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